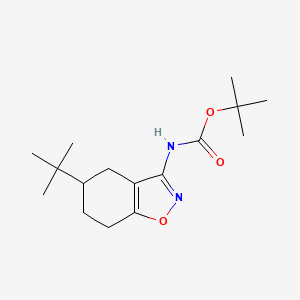

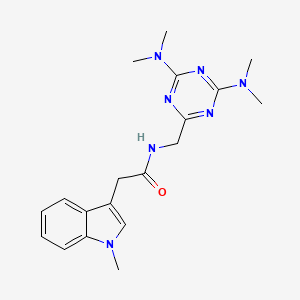

Tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of tert-butyl carbamate . Tert-butyl carbamate is a solid substance with a molecular weight of 117.15 . It’s also known as Boc-amide .

Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate, has been described . Its InChI code is 1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-8(6-9)7-13-15-10/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16) .Physical And Chemical Properties Analysis

Tert-butyl carbamate, a related compound, is a solid with a melting point of 105-108 °C (lit.) . Its SMILES string is CC©©OC(N)=O .科学的研究の応用

Antibiotic Synthesis

Tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate: is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and is particularly effective against Pseudomonas aeruginosa and multidrug-resistant strains .

NMR Studies of Macromolecular Complexes

The tert-butyl group of this compound serves as a probe for NMR spectroscopy studies of macromolecular complexes . This application is crucial in the field of structural biology, where understanding the structure and dynamics of large biomolecules is essential.

Synthesis of Pyrroles

This compound is utilized in the synthesis of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant in medicinal chemistry due to their presence in various biologically active molecules.

Synthesis of Benzohydrols

Tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate: is used in the synthesis of different benzohydrols, specifically chlorobenzohydrols . These are intermediates in the preparation of nefopam , which is used as an analgesic, muscle relaxant, or antidepressant .

Precursor to Biologically Active Natural Products

The compound serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have a range of biological activities, including anticancer and anti-inflammatory properties.

Palladium-Catalyzed Synthesis

It is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This application is significant in the field of organic synthesis, where protecting groups play a crucial role in multi-step synthetic processes.

Safety and Hazards

作用機序

Target of Action

Similar compounds such as tert-butyl carbamate have been used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amine groups in biological systems.

Mode of Action

It’s known that tert-butyl carbamate derivatives can act as protecting groups in organic synthesis . They can prevent unwanted reactions at the amine group during chemical reactions, and can be removed afterwards to reveal the original amine group.

Pharmacokinetics

The molecular weight of a related compound, tert-butyl carbamate, is 11715 , which suggests it may have good bioavailability due to its relatively small size.

Result of Action

In the context of organic synthesis, the use of tert-butyl carbamate can facilitate the creation of complex organic molecules by protecting sensitive functional groups during the reaction process .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the stability of tert-butyl carbamate is affected by temperature, as it has a melting point of 105-108 °C .

特性

IUPAC Name |

tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-15(2,3)10-7-8-12-11(9-10)13(18-21-12)17-14(19)20-16(4,5)6/h10H,7-9H2,1-6H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKSTLYKPCOYGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C(=NO2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2780097.png)

![6-{3-[(3,4-difluorobenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2780099.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2780103.png)

![4-Cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2780108.png)

![2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2780111.png)

![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/no-structure.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2780115.png)

![2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide](/img/structure/B2780118.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2780120.png)